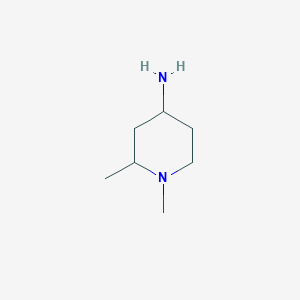

1,2-Dimethylpiperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dimethylpiperidin-4-amine is a chemical compound with molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors . It is utilized as a mechanism for reducing the effects of alcohol dependence .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The molecular weight of 1,2-Dimethylpiperidin-4-amine is 128.22 . It is a colorless to yellow liquid .

Chemical Reactions Analysis

1,2-Dimethylpiperidin-4-amine can act as a catalyst for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .

Physical And Chemical Properties Analysis

1,2-Dimethylpiperidin-4-amine is a colorless to yellow liquid .

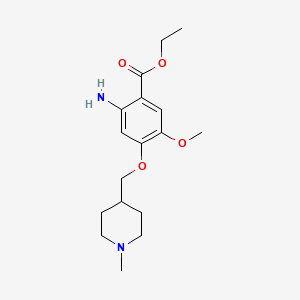

科学的研究の応用

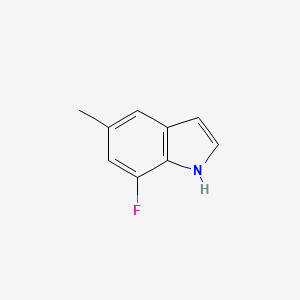

Catalyst for Fischer Indole Synthesis

“1,2-Dimethylpiperidin-4-amine” can be used as a catalyst for Fischer indole synthesis . This method is environmentally friendly, requiring only minimum catalyst loading .

Catalyst for 1H-Tetrazole Synthesis

This compound can also act as a catalyst for the synthesis of 1H-tetrazoles via click chemistry . The reaction was carried out under a solvent-free environment .

Synthesis of Ionic Liquids

“1,2-Dimethylpiperidin-4-amine” can be used in the synthesis of new ionic liquids . These ionic liquids have been used as a green alternative to traditional solvents in organic synthesis .

Thermal Stability Studies

Thermal studies of “1,2-Dimethylpiperidin-4-amine” based ionic liquids have been carried out to determine their stability for temperature-dependent reactions .

Molecular Dynamics Simulations

This compound has been used in molecular dynamics simulations to provide valuable insights into the structural and transport properties of these ionic liquids .

Modulation of N-Methyl-D-Aspartate Receptors

“1,2-Dimethylpiperidin-4-amine” has molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors . It is utilized as a mechanism for reducing the effects of alcohol dependence .

作用機序

Target of Action

It’s structurally similar compound, n,n-dimethylpyridin-4-amine (dmap), has been reported to act as a catalyst in the synthesis of indoles and 1h-tetrazoles .

Mode of Action

Dmap-based ionic liquids have been used as catalysts for the synthesis of indoles (via fischer indole synthesis) and 1h-tetrazoles (via click chemistry) . The reaction is environmentally friendly and requires only minimum catalyst loading .

Biochemical Pathways

The fischer indole synthesis and click chemistry, catalyzed by dmap-based ionic liquids, are important biochemical pathways in organic synthesis .

Result of Action

Dmap-based ionic liquids have been reported to facilitate the synthesis of indoles and 1h-tetrazoles .

Action Environment

The action of 1,2-Dimethylpiperidin-4-amine can be influenced by environmental factors. For instance, the synthesis of indoles and 1H-tetrazoles using DMAP-based ionic liquids is carried out under a solvent-free environment . Moreover, thermal studies of DMAP-ILs have been carried out to determine their stability for temperature-dependent reactions .

Safety and Hazards

特性

IUPAC Name |

1,2-dimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVHNDKLDKPYCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethylpiperidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)